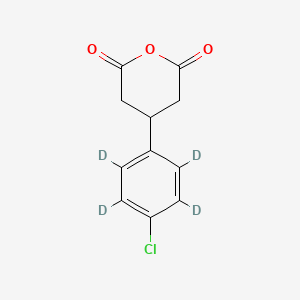![molecular formula C12H16O4 B563644 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol CAS No. 457634-20-7](/img/structure/B563644.png)
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenol ring. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol typically involves the reaction of 2-methylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to improve efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Boc group can be removed under acidic conditions to yield the free phenol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Boc group is typically removed using trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Free phenol.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is used in various scientific research applications:
Chemistry: As a protecting group for phenols in organic synthesis.
Biology: In the synthesis of biologically active molecules where phenol protection is required.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of hydroxyl groups are necessary.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism by which 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol exerts its effects is primarily through the protection of the phenol group. The Boc group stabilizes the phenol, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Tert-butoxycarbonyl)oxy]phenylboronic acid pinacol ester: Similar in structure but includes a boronic acid group.
tert-Butyl carbazate: Another compound featuring the Boc group, used for protecting amines.
Uniqueness
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is unique due to its specific application in protecting phenol groups, whereas other Boc-protected compounds may target different functional groups such as amines or carboxylic acids. This specificity makes it particularly valuable in synthetic routes where phenol protection is crucial .
Eigenschaften
IUPAC Name |
tert-butyl (4-hydroxy-3-methylphenyl) carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-7-9(5-6-10(8)13)15-11(14)16-12(2,3)4/h5-7,13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXZOCUVVOPORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652498 |
Source


|
| Record name | tert-Butyl 4-hydroxy-3-methylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457634-20-7 |
Source


|
| Record name | tert-Butyl 4-hydroxy-3-methylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














